molecular formula C12H16N2O7S B1145539 5-Methoxycarbonylmethyl-2-thiouridine CAS No. 20299-15-4

5-Methoxycarbonylmethyl-2-thiouridine

Número de catálogo: B1145539
Número CAS: 20299-15-4
Peso molecular: 332.33 g/mol
Clave InChI: HLZXTFWTDIBXDF-PNHWDRBUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(Methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U) is a modified nucleoside found at the wobble position (U34) of specific transfer RNAs (tRNAs) in eukaryotes, including those for Lys, Glu, and Gln. This modification is critical for maintaining the efficiency and fidelity of mRNA translation. The mcm⁵s²U modification fine-tunes the anticodon-codon interaction by restricting wobble base pairing with guanosine and promoting proper Watson-Crick pairing with adenosine, thereby preventing ribosomal frameshifting and ensuring accurate protein synthesis . The presence of mcm⁵s²U in tRNA is essential for proper cellular function, and its deficiency has been linked to impaired cellular growth, metabolism, and neurodevelopment. Research shows that mutations in the complex enzymatic pathway responsible for this modification—which involves the Elongator complex, the Trm9/Trm112 methyltransferase, and the Ncs2/Ncs6 thiolase—are associated with neurological disorders in models ranging from worms to humans . Furthermore, the 2-thio moiety of mcm⁵s²U is sensitive to oxidative stress. Studies in yeast and human cells demonstrate that under conditions of disturbed antioxidant homeostasis, mcm⁵s²U can be desulfurated, leading to the formation of mcm⁵U and mcm⁵H₂U. This oxidative damage can impair tRNA function and alter the translation of genetic information, positioning mcm⁵s²U as a key molecule at the intersection of redox biology and gene expression regulation . Researchers utilize 5-(Methoxycarbonylmethyl)-2-thiouridine to study epitranscriptomics, translational control, and the cellular stress response. Detection and analysis of this modification can be performed via specialized methods such as γ-toxin endonuclease cleavage assays or advanced LC-MS/MS techniques, enabling insights into its role in fundamental biological processes and disease mechanisms .

Propiedades

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZXTFWTDIBXDF-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277755
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-15-4
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20299-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxycarbonylmethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Pathways of 5 Methoxycarbonylmethyl 2 Thiouridine

Identification and Characterization of Biosynthetic Enzymes

The formation of mcm⁵s²U is a multi-step process involving several key enzymatic players. The initial modifications at the C5 position are catalyzed by the Elongator complex, followed by the action of the Trm9-Trm112 complex. The 2-thiolation at the C2 position is carried out by a separate pathway involving the Ncs6/Urm1 system.

The Elongator complex, a highly conserved multi-subunit assembly (Elp1–Elp6) in eukaryotes, is responsible for the initial steps in the formation of the 5-methoxycarbonylmethyl (mcm⁵) side-chain at the wobble uridine (B1682114). nih.govnih.gov Initially implicated in transcription, it is now understood that Elongator's primary role is in tRNA modification. nih.govscienceopen.com This complex, which can be divided into two subcomplexes (the catalytic Elp123 and the accessory Elp456), acetylates the wobble uridine (U34) of certain tRNAs. embopress.org This acetylation is a crucial prerequisite for the subsequent formation of the mcm⁵ group. scienceopen.com The Elongator complex is essential for creating the 5-carboxymethyluridine (B57136) (cm⁵U) intermediate, which is the precursor for both 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and 5-carbamoylmethyluridine (B1230082) (ncm⁵U). plos.orgbiorxiv.orgnih.gov The activity of the Elongator complex can be regulated by other proteins, including Kti11-Kti14, Sit4, and Sap185/Sap190. marquette.edu

Following the action of the Elongator complex, the heterodimeric Trm9-Trm112 complex catalyzes the final step in the formation of the mcm⁵ side chain. biorxiv.orgnih.gov Trm9 is the catalytic methyltransferase subunit, while Trm112, a small zinc-binding protein, is essential for the activity of Trm9. nih.govnih.govnih.gov Trm112 acts as a platform for tRNA interaction and cofactor binding, significantly enhancing the methyltransferase activity of Trm9. marquette.edunih.gov This complex utilizes S-adenosylmethionine (SAM) as a methyl donor to convert the cm⁵U intermediate into mcm⁵U. plos.orgnih.gov In yeast, the Trm9-Trm112 complex is responsible for the methylation of cm⁵U and cm⁵s²U to form mcm⁵U and mcm⁵s²U, respectively. plos.org The human ortholog of the Trm9-Trm112 complex, ABH8-TRM112, performs a similar function. nih.gov

The introduction of the sulfur atom at the 2-position of the uridine ring is a separate process from the C5 modification and is dependent on the Ncs6/Urm1 pathway. pnas.orgmdpi.com Urm1, a ubiquitin-related modifier, functions as a sulfur carrier. pnas.orgmdpi.com It becomes thiocarboxylated at its C-terminus in a reaction catalyzed by the E1-like activating enzyme Uba4. nih.govuj.edu.pl This activated, sulfur-carrying Urm1 then donates the sulfur for the 2-thiolation of uridine. The final transfer of sulfur to the tRNA is carried out by a complex of Ncs2 and Ncs6 (also known as Ctu1 and Ctu2 in other organisms). mdpi.comnih.govuj.edu.plnih.gov Ncs6, which contains a critical FeS-cluster, and Ncs2 are both essential for the thiolation of U34. mdpi.com Deletion of URM1, UBA4, or NCS6 leads to a complete loss of thiolation in the affected tRNAs. pnas.org

In some eukaryotes, such as fission yeast and nematodes, the homologs of Ncs6 and Ncs2 are named Tuc1 and Tuc2, respectively. nih.govgenesilico.pl The Ctu1–Ctu2 complex (cytosolic thiouridylase) is responsible for the 2-thiolation of cytosolic tRNAs. nih.gov Inactivation of this complex results in the loss of thiolation on tRNAs. nih.gov While Ncs6/Tuc1 homologs are crucial for the 2-thiolation of mcm⁵s²U at the wobble uridine in eukaryotes, their precise biocatalytic roles are still being investigated. nih.gov In the archaeon Haloferax volcanii, the Ncs6 homolog, NcsA, is essential for maintaining levels of thiolated tRNA and for growth at high temperatures. nih.gov

Several enzymes are involved in the intricate process of uridine modification. Ncs2 and Ncs6 (also known as CTU2 and CTU1 in humans) form a complex that catalyzes the final step of 2-thiolation. mdpi.comnih.govgenesilico.pl The formation of the 2-thio group in mcm⁵s²U is abolished in mutants lacking Ncs2. ebi.ac.uk TrmU is another enzyme implicated in this process. genesilico.pl The 2-thiolation of the wobble uridine at position 34 is a conserved modification, and the enzymes responsible, such as the Ctu1–Ctu2 complex, are highly conserved across species. nih.govbiorxiv.org The sulfur for this modification originates from cysteine and is transferred through a complex enzymatic cascade involving the Urm1 pathway before being delivered to the Ncs2/Ncs6 complex for the final thiolation of the tRNA. uj.edu.plgenesilico.pl

Precursor Molecules and Metabolic Intermediates in 5-(Methoxycarbonylmethyl)-2-thiouridine Synthesis

The synthesis of mcm⁵s²U begins with the primary tRNA transcript, which undergoes extensive processing and modification. plos.org The formation of the mcm⁵ side chain is thought to originate from a metabolite related to acetyl-CoA. plos.org The first key intermediate that has been identified is 5-carboxymethyluridine (cm⁵U). plos.orgnih.gov The Elongator complex is required for the formation of this cm⁵U intermediate. plos.org Subsequently, the Trm9/Trm112 complex methylates cm⁵U to form 5-methoxycarbonylmethyluridine (mcm⁵U). plos.org Interestingly, in mutants lacking Trm9 or Trm112, an accumulation of 5-carbamoylmethyluridine (ncm⁵U) and 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm⁵s²U) is observed, suggesting a complex interplay and potential alternative pathways in the formation of these modifications. plos.orgmarquette.edu For the 2-thiolation to occur, the presence of a mcm⁵ or ncm⁵ side chain is a prerequisite for efficient sulfur incorporation by the Ncs2/Ncs6 machinery. plos.org The immediate precursor for the final compound is 2-thiouridine (B16713), which is then modified with the methoxycarbonylmethyl group.

Data Tables

Table 1: Key Enzymes in 5-(Methoxycarbonylmethyl)-2-thiouridine Biosynthesis

Enzyme/ComplexSubunit(s)FunctionOrganism(s)
Elongator Complex Elp1-Elp6Formation of the 5-carboxymethyluridine (cm⁵U) intermediate. plos.orgnih.govEukaryotes nih.gov
Trm9-Trm112 Complex Trm9, Trm112Methylation of cm⁵U to form 5-methoxycarbonylmethyluridine (mcm⁵U). plos.orgnih.govYeast, Humans nih.govnih.gov
Uba4 Uba4E1-like activating enzyme for Urm1, catalyzes thiocarboxylation. nih.govuj.edu.plEukaryotes pnas.org
Urm1 Urm1Ubiquitin-related modifier that acts as a sulfur carrier. pnas.orgmdpi.comEukaryotes pnas.org
Ncs2/Ncs6 Complex Ncs2, Ncs6Catalyzes the final 2-thiolation of uridine. mdpi.comnih.govYeast, Humans mdpi.comgenesilico.pl
Ctu1/Ctu2 Complex Ctu1, Ctu2Homologs of Ncs6/Ncs2, responsible for 2-thiolation. nih.govgenesilico.plFission Yeast, Nematodes nih.gov

Table 2: Precursor Molecules and Intermediates

MoleculeChemical FormulaRole in Biosynthesis
Uridine C₉H₁₂N₂O₆The initial nucleoside in the tRNA that is modified.
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃SProposed source of the carbon backbone for the C5 modification. plos.org
5-Carboxymethyluridine (cm⁵U) C₁₁H₁₄N₂O₈Key intermediate formed by the Elongator complex. plos.orgnih.gov
5-Methoxycarbonylmethyluridine (mcm⁵U) C₁₂H₁₆N₂O₇Product of the Trm9-Trm112 complex and precursor to mcm⁵s²U. plos.org
2-Thiouridine C₉H₁₂N₂O₅SPrecursor that undergoes C5 modification.
Thiocarboxylated Urm1 (Urm1-COSH) Not ApplicableActivated form of Urm1 that donates sulfur for 2-thiolation. uj.edu.plmicrobialcell.com

Iron-Sulfur Cluster Dependence and Protein-Thiocarboxylate Intermediates in 2-Thiolation

The formation of the 2-thio group in 5-(methoxycarbonylmethyl)-2-thiouridine (mcm5s2U) is a complex, multi-step process that relies on a dedicated sulfur relay system and enzymes containing essential iron-sulfur clusters. rsc.orgresearchgate.net In eukaryotes, the sulfur atom is ultimately derived from cysteine and is mobilized through an intricate enzymatic cascade before its final incorporation into transfer RNA (tRNA). rsc.orggenesilico.pl

The pathway begins with the cysteine desulfurase Nfs1, which provides the initial sulfur atom. rsc.org This sulfur is transferred to Uba4, the E1-like activating enzyme for Ubiquitin-related modifier 1 (Urm1). researchgate.netoup.com Urm1 is a unique, dual-function protein that acts as a key sulfur carrier in this pathway. researchgate.netpnas.orgnih.gov Uba4 possesses two crucial domains: an adenyl-transferase (AD) domain and a rhodanese (RHD) domain. oup.comoup.com Uba4 first uses its AD domain to activate the C-terminus of Urm1 by adenylation. oup.comnih.gov Subsequently, the Uba4 RHD domain, which has received a persulfide from Nfs1, catalyzes the formation of a thiocarboxylate group at the C-terminus of Urm1 (Urm1-COSH). rsc.orgoup.comoup.com

This thiocarboxylated Urm1 serves as the immediate sulfur donor for the final step of the reaction. rsc.orgpnas.org The sulfur is transferred from Urm1-COSH to the C2 position of the uridine base in the tRNA anticodon. rsc.orgmdpi.com This final transfer is catalyzed by a heterodimeric complex composed of Ncs2 and Ncs6 (known as Ctu1 and Ctu2 in humans). rsc.orggenesilico.plnih.gov

Crucially, the activity of the NcsA/Ncs6/Ctu1 family of enzymes is dependent on an iron-sulfur (Fe-S) cluster, which is essential for catalysis. researchgate.netnih.govpnas.org Spectroscopic and structural studies have revealed that these enzymes bind either a [4Fe-4S] or a [3Fe-4S] cluster. researchgate.netnih.govpnas.org The crystal structure of the archaeal enzyme MmNcsA shows that the [4Fe-4S] cluster is coordinated by only three conserved cysteine residues. researchgate.netnih.gov This leaves a fourth, non-protein-bonded iron atom exposed, which is proposed to be the site that binds and activates the sulfur atom from the donor, facilitating its transfer to the tRNA substrate. researchgate.netnih.govhokudai.ac.jp This mechanism, mediated by an Fe-S-dependent enzyme, is believed to operate in both archaea and eukaryotes. researchgate.netnih.gov

Table 1: Key Proteins in the 2-Thiolation Pathway of mcm5s2U
Protein/ComplexOrganism/DomainFunctionReference
Nfs1EukaryotesCysteine desulfurase; initial sulfur donor. rsc.orgnih.gov
Uba4EukaryotesE1-like activating enzyme; adenylates and thiocarboxylates Urm1. researchgate.netoup.comoup.com
Urm1EukaryotesUbiquitin-related modifier and sulfur carrier; forms a C-terminal thiocarboxylate (Urm1-COSH). oup.compnas.orgnih.gov
Ncs2/Ncs6 (Ctu1/Ctu2)EukaryotesCatalyzes the final sulfur transfer from Urm1-COSH to tRNA; contains an essential Fe-S cluster. rsc.orgresearchgate.netgenesilico.plnih.gov
NcsAArchaeaHomolog of Ncs6/Ctu1; a [4Fe-4S] cluster-dependent enzyme that catalyzes tRNA thiolation. researchgate.netnih.govplos.org

Consequences of Enzymatic Pathway Disruption on 5-(Methoxycarbonylmethyl)-2-thiouridine Formation

Disruption of the enzymatic pathways responsible for forming the mcm5s2U modification at the wobble position of tRNA has severe consequences for cellular function, primarily due to defects in protein translation. uni-kassel.deuliege.be The mcm5s2U modification is found in tRNAs specific for glutamine, lysine, and glutamate, and its absence impairs the efficient decoding of their respective codons. nih.gov

Disruption of the pathway is not only caused by genetic mutations but also by environmental factors. Oxidative stress, for instance, can lead to the chemical damage and desulfuration of mcm5s2U in tRNA, resulting in the formation of 5-methoxycarbonylmethyluridine (mcm5U) and other damaged products. mdpi.com This process impairs the function of the affected tRNAs and can alter the fidelity of genetic information transfer. mdpi.com

In humans, defects in this pathway are linked to disease. Reduced levels of the Elongator subunit ELP3, and consequently lower levels of mcm5s2U, have been observed in the motor cortex of patients with amyotrophic lateral sclerosis (ALS). nih.govuliege.be Depletion of ELP3 in cellular and animal models of ALS increases the aggregation of disease-relevant proteins, suggesting that impaired tRNA modification and subsequent translational defects contribute to protein homeostasis collapse in neurodegenerative disorders. nih.govuliege.be

Structural and Molecular Role of 5 Methoxycarbonylmethyl 2 Thiouridine in Rna

Localization of 5-(Methoxycarbonylmethyl)-2-thiouridine at the tRNA Wobble Position

The 5-(methoxycarbonylmethyl)-2-thiouridine modification is strategically located at position 34, the first position of the anticodon, also known as the "wobble" position. nih.govoup.comoup.comnih.gov This position is pivotal for the accurate decoding of genetic information, as it pairs with the third base of the mRNA codon. In eukaryotes, mcm5s2U is typically found in the cytoplasmic tRNAs responsible for carrying the amino acids Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). nih.govoup.comnih.govmdpi.com These tRNAs are tasked with recognizing specific two-codon sets ending in purines (A or G).

The presence of mcm5s2U at this specific location is not arbitrary. For tRNAs that read codons in split-codon boxes, such as those for Gln, Lys, and Glu, the anticodon sequence often begins with two uridines (U34 and U35). nih.gov An unmodified uridine (B1682114) at the wobble position has low stacking potential, which can lead to an unstable and flexible anticodon loop, impairing efficient decoding. The mcm5s2U modification is essential for conferring the necessary structural properties to these tRNAs, enabling them to recognize their cognate codons effectively. nih.govnih.gov Specifically, the modification helps these tRNAs pair well with codons ending in 'A' and restricts wobble pairing with codons ending in 'G', ensuring translational fidelity. nih.govmdpi.com

Table 1: Eukaryotic tRNAs Containing mcm5s2U and Their Target Codons

Amino Acid tRNA Anticodon (modified base in bold) mRNA Codons Recognized
Glutamine (Gln) mcm5s2U UG CAA, CAG
Lysine (Lys) mcm5s2U UU AAA, AAG
Glutamic acid (Glu) mcm5s2U UC GAA, GAG
Arginine (Arg) mcm5s2U CU AGA, AGG

This table provides an interactive summary of eukaryotic tRNAs known to contain the mcm5s2U modification at the wobble position and the corresponding mRNA codons they decode.

Conformational Impact of the 2-Thio Group on tRNA Structure and Flexibility

The substitution of the oxygen atom at position 2 of the uridine ring with a sulfur atom, forming a 2-thio group, is a key component of the mcm5s2U modification and has a significant impact on the local conformation of the tRNA. mdpi.com This single atomic substitution induces a strong preference for the C3'-endo conformation of the ribose sugar pucker. oup.comnih.gov The C3'-endo conformation is characteristic of A-form RNA helices and is crucial for maintaining the canonical structure of the anticodon loop. oup.com

By locking the ribose into this specific pucker, the 2-thio group confers conformational rigidity to the nucleoside and, by extension, to the entire anticodon loop. oup.comasm.org This rigidity is essential for pre-ordering the anticodon loop into a structure that is optimal for codon recognition on the ribosome. nih.gov The increased rigidity and defined conformation prevent misreading of non-cognate codons by restricting the "wobble" or flexibility at position 34. mdpi.comasm.org Studies using NMR spectroscopy and UV thermal melting have demonstrated that the presence of a 2-thiouridine (B16713) significantly stabilizes RNA duplexes compared to those with an unmodified uridine, an effect attributed to this conformational ordering and improved base stacking. oup.comnih.gov

Molecular Interactions of 5-(Methoxycarbonylmethyl)-2-thiouridine-Containing tRNAs with Ribosomal Components

The structural features conferred by mcm5s2U are critical for the tRNA's interactions within the ribosome. The primary function of this modification is to ensure the proper and efficient binding of the aminoacyl-tRNA to the ribosomal A-site during the decoding process. The conformationally rigid anticodon loop, stabilized by mcm5s2U, is precisely adapted for insertion into the decoding center of the small ribosomal subunit. nih.gov

The modification plays a pivotal role in fine-tuning codon-anticodon interactions. The combined effects of the 5-methoxycarbonylmethyl group and the 2-thio group restrict the wobble pairing capabilities of U34, primarily enforcing Watson-Crick pairing with adenosine (B11128) (A) in the third codon position and allowing limited, specific pairing with guanosine (B1672433) (G). mdpi.comnih.gov This restriction is crucial for preventing misreading of near-cognate codons and maintaining the correct reading frame, as a lack of the 2-thio group has been shown to increase frameshifting errors. asm.org The absence of the complete mcm5s2U modification leads to ribosome stalling at its cognate codons (AAA, GAA, CAA), indicating that the modification is required for efficient translocation of the ribosome along the mRNA. frontiersin.org Therefore, the mcm5s2U modification acts as a key determinant for both the initial decoding step and subsequent stages of translational elongation. nih.gov

Table 2: List of Chemical Compounds

Compound Name Abbreviation
5-(Methoxycarbonylmethyl)-2-thiouridine mcm5s2U
Uridine U
Glutamine Gln
Lysine Lys
Glutamic acid Glu
Arginine Arg
Adenosine A
Guanosine G
2-thiouridine s2U

Biological Functions and Mechanistic Insights of 5 Methoxycarbonylmethyl 2 Thiouridine

Regulation of Codon-Anticodon Recognition and Decoding Fidelity

The primary role of mcm5s2U is to modulate the interaction between the tRNA anticodon and the mRNA codon at the ribosomal A-site. springernature.comresearchgate.net This regulation is crucial for maintaining the accuracy of the genetic code translation, preventing the synthesis of erroneous proteins. nih.govnih.gov

A key function of the mcm5s2U modification is to control the inherent "wobble" capacity of uridine (B1682114). wikipedia.org While an unmodified uridine at the wobble position can pair with both adenosine (B11128) (A) and guanosine (B1672433) (G), the mcm5s2U modification introduces greater stringency. springernature.comresearchgate.net Early studies suggested that the 2-thio group restricts base pairing with G at the third position of NNG codons due to less effective hydrogen bonding between the guanine (B1146940) N1H donor and the thiouracil's sulfur acceptor. researchgate.net This restriction prevents the tRNA from misreading near-cognate NNG codons, which often code for a different amino acid in split codon boxes. nih.gov In many eukaryotes, dedicated tRNAs with a cytosine (C) at the wobble position are present to read these G-ending codons, suggesting that the ability of mcm5s2U to pair with G is limited in these organisms. nih.gov The modification thus enforces a stricter adherence to the intended codon-anticodon pairing rules. springernature.comresearchgate.net

Modulation of Translation Efficiency and Kinetics

Beyond ensuring accuracy, mcm5s2U also influences the speed and efficiency of the translation process. The modification affects key steps in the elongation cycle of protein synthesis, from the initial binding of tRNA to the ribosome to the subsequent catalytic steps.

Following the successful binding of the aa-tRNA to the A-site, a crucial step in the elongation cycle is the hydrolysis of Guanosine triphosphate (GTP) by elongation factors. This step is a key checkpoint for ensuring decoding accuracy and drives the subsequent translocation of the ribosome. Research indicates that the 2-thio modification of the wobble uridine, a key feature of mcm5s2U, directly influences this step. Specifically, the sulfur atom at the C2 position has been found to increase the rate of GTP hydrolysis during the elongation phase of translation. nih.gov This suggests that mcm5s2U not only stabilizes the codon-anticodon interaction but also actively participates in the kinetic optimization of the entire translation elongation cycle.

Table 1: Summary of Research Findings on mcm5s2U Functions

FunctionMechanismKey Structural ElementReferences
Facilitation of Watson-Crick Pairing (NNA)Improves stacking interactions and stabilizes anticodon loop conformation for efficient decoding. Increases binding affinity to A.mcm5 and s2 groups nih.govresearchgate.netnsf.gov
Restriction of Wobble Pairing (NNG)Increases stringency of U-G pairing due to less effective hydrogen bonding.s2 group nih.govnih.govspringernature.comresearchgate.netresearchgate.net
Prevention of MisreadingRestricts misreading of near-cognate NNG codons and prevents frameshifting.mcm5s2U nih.govnih.govnih.gov
A-site BindingPre-structures anticodon loop for optimal binding and increases affinity of aa-tRNA to the ribosomal A-site.mcm5s2U nih.govnsf.govplos.org
GTP HydrolysisIncreases the rate of GTP hydrolysis during translation elongation.s2 group nih.gov

Role in Maintaining Translational Reading Frame and Preventing Frameshifting

The fidelity of protein synthesis is critically dependent on the ribosome maintaining the correct reading frame of the messenger RNA (mRNA) sequence. The chemical modification of tRNA nucleosides, particularly at the anticodon loop, is a key factor in preventing translational frameshifting. oup.com The compound 5-(methoxycarbonylmethyl)-2-thiouridine is instrumental in this process.

Research in Saccharomyces cerevisiae has demonstrated that the absence of the mcm⁵s²U modification at the wobble position of tRNA leads to an increase in +1 ribosomal frameshifts. tandfonline.com This effect is attributed to a decrease in the efficiency of the hypomodified tRNA binding to the ribosomal A-site. tandfonline.com The mcm⁵s²U modification is a composite of two distinct chemical alterations: the 5-methoxycarbonylmethyl (mcm⁵) group and the 2-thio (s²) group. Studies have shown that the loss of either of these components individually results in elevated rates of +1 frameshifting. tandfonline.com

When both the mcm⁵ and s² modifications are absent simultaneously, the effect on frameshifting is synergistic, leading to a more significant disruption of reading frame maintenance. tandfonline.com This severe phenotype can be suppressed by providing extra copies of the corresponding tRNA, such as tRNALysUUU, suggesting that the primary defect lies in the function of the tRNA itself. tandfonline.com

Interestingly, environmental factors such as temperature can influence the rate of frameshifting. The enzymatic pathway responsible for the thiolation (s²) of the uridine is sensitive to heat. tandfonline.com In yeast, a moderate increase in temperature can lead to reduced levels of thiolation, consequently increasing the frequency of +1 frameshifting. tandfonline.com This temperature-induced frameshifting is dependent on the sulfur transfer protein Urm1. tandfonline.com

Table 1: Impact of mcm⁵s²U Modification Loss on Translational Frameshifting
Modification StatusEffect on +1 Frameshifting RateUnderlying MechanismReference
Loss of mcm⁵ groupElevatedReduced ribosomal A-site binding of hypomodified tRNA tandfonline.com
Loss of s² groupElevatedReduced ribosomal A-site binding of hypomodified tRNA tandfonline.com
Combined loss of mcm⁵ and s² groupsSynergistically increasedCompounded reduction in ribosomal A-site binding tandfonline.com
Temperature-induced loss of s² groupIncreasedDestabilization of the tRNA thiolation pathway tandfonline.com

Specificity in Aminoacyl-tRNA Synthetase Recognition

The mcm⁵s²U modification is found in the anticodon wobble position of tRNAs that decode the A- and G-ending codons for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). nih.govresearchgate.netresearchgate.net This modification is crucial for the specific and efficient recognition of these tRNAs by their cognate aminoacyl-tRNA synthetases, the enzymes responsible for attaching the correct amino acid to the tRNA.

In yeast, the simultaneous deletion of genes required for the synthesis of the mcm⁵ and s² components of the modification is lethal. nih.govresearchgate.net However, this lethality can be rescued by overexpressing the unmodified versions of the tRNAs for Gln, Lys, and Glu. nih.govresearchgate.net Remarkably, the overexpression of the mcm⁵s²U-lacking tRNALys alone is sufficient to restore viability to the double mutant, highlighting the critical importance of this specific tRNA's function. nih.govresearchgate.net

Table 2: tRNAs with mcm⁵s²U and their Specificity
tRNAAmino AcidCodons RecognizedFunction of mcm⁵s²UReference
tRNAGlnUUGGlutamineCAA, CAGEnhances cognate codon reading efficiency nih.govresearchgate.netresearchgate.net
tRNALysUUULysineAAA, AAGEnhances cognate codon reading efficiency; essential for viability nih.govresearchgate.netresearchgate.net
tRNAGluUUCGlutamic acidGAA, GAGEnhances cognate codon reading efficiency nih.govresearchgate.netresearchgate.net

Broader Implications for Cellular Growth, Metabolism, and Organismal Development

The mcm⁵U-class of tRNA modifications, which includes mcm⁵s²U, has been shown to be critical in the cellular response to stress. biorxiv.org This involves regulating the translation of proteins that are key players in processes such as redox homeostasis, DNA repair, and the maintenance of telomere integrity. biorxiv.org

The evolutionary conservation of the mcm⁵s²U modification across a wide range of eukaryotic species, from protozoans to mammals, underscores its fundamental importance in biology. nih.gov The intricate enzymatic pathways that synthesize this modification are also highly conserved, further highlighting its indispensable role in cellular life. nih.govnih.gov The detection and quantification of mcm⁵s²U are now considered potential biomarkers for certain diseases, including some types of cancer, making it a focal point of ongoing research. mtoz-biolabs.com

Degradation and Environmental Modulation of 5 Methoxycarbonylmethyl 2 Thiouridine

Oxidative Desulfurization of 5-(Methoxycarbonylmethyl)-2-thiouridine under Stress Conditions

Research has demonstrated that 5-substituted 2-thiouridines (R⁵s²U), including mcm⁵s²U, are vulnerable to oxidative desulfurization when exposed to reactive oxygen species (ROS). researchgate.netnih.gov This process involves the removal of the sulfur atom from the 2-position of the thiouracil ring. nih.gov In laboratory settings that simulate cellular oxidative stress, agents like hydrogen peroxide (H₂O₂) can induce this desulfuration. rsc.org This is not merely a laboratory phenomenon; studies have confirmed that the oxidative desulfurization of mcm⁵s²U occurs within eukaryotic cells, such as baker's yeast and human cell lines, when they are subjected to oxidative stress. preprints.orgnih.gov The sulfur atom in 2-thiouridines makes them a primary target for ROS, leading to their degradation. nih.gov This process is significant as it can be triggered by oxidative stress within living cells, potentially impairing the function of tRNAs containing this modification. nih.govnih.gov

Identification of Desulfuration Products (e.g., 5-Methoxycarbonylmethyl-4-pyrimidinone riboside, 5-Methoxycarbonylmethyl-uridine)

The oxidative desulfurization of 5-(methoxycarbonylmethyl)-2-thiouridine does not result in a single, uniform product. Instead, two primary desulfurated derivatives have been identified: 5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm⁵H²U) and 5-methoxycarbonylmethyl-uridine (mcm⁵U). nih.govnih.gov The formation of these products has been confirmed through quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netpreprints.org Under in vitro conditions mimicking oxidative stress, 2-thiouridine (B16713) (s²U) is converted into 4-pyrimidinone nucleoside (H²U) and uridine (B1682114) (U). nih.govnih.gov Consequently, for mcm⁵s²U, the corresponding products are mcm⁵H²U and mcm⁵U. The presence of these desulfuration products has been detected in hydrolyzed tRNA from eukaryotic cells under oxidative stress, indicating this is a naturally occurring process. researchgate.netpreprints.orgnih.gov

Cellular Consequences of 5-(Methoxycarbonylmethyl)-2-thiouridine Desulfuration and Impact on Translation

The desulfuration of 5-(methoxycarbonylmethyl)-2-thiouridine at the wobble position of tRNA has significant repercussions for cellular function, most notably impacting the process of protein synthesis. The mcm⁵s²U modification is crucial for accurate and efficient decoding of mRNA codons. nih.gov Its degradation to mcm⁵H²U or mcm⁵U can impair the function of the affected tRNAs. nih.govnih.gov

The structural change from a 2-thiouridine derivative to a uridine or 4-pyrimidinone riboside derivative alters the conformational properties of the nucleoside. researchgate.netnih.gov Specifically, the preferred sugar ring conformation changes from C3'-endo in the parent R⁵s²U to C2'-endo in the R⁵H²U product. researchgate.netnih.gov This conformational shift, along with altered hydrogen bonding patterns, can disrupt the proper codon-anticodon pairing. preprints.org While 2-thiouridines preferentially pair with adenosine (B11128) and restrict wobble pairing with guanosine (B1672433), the desulfurated products may have different pairing properties, leading to translational inaccuracies. preprints.org The damage to mcm⁵s²U-containing tRNAs can therefore alter the translation of genetic information, potentially leading to a loss of biological function of the tRNA. nih.govrsc.orgnih.gov

Summary of Desulfuration Products and Cellular Impact
Original CompoundDesulfuration ProductsKey Cellular Consequence
5-(Methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U)5-Methoxycarbonylmethyl-4-pyrimidinone riboside (mcm⁵H²U)Impaired tRNA function and altered translation of genetic information. nih.govnih.gov
5-Methoxycarbonylmethyl-uridine (mcm⁵U)

Factors Influencing Desulfuration Pathways (e.g., pH, R5 Substituent, Oxidant Concentration)

The pathway of oxidative desulfuration and the ratio of the resulting products are not fixed but are influenced by several environmental and structural factors.

pH: The pH of the cellular environment plays a critical role in determining the primary desulfuration product. At a lower pH (e.g., 6.6), the reaction favors the formation of the 4-pyrimidinone derivative (H²U). nih.govpreprints.org Conversely, at a higher pH (e.g., 7.6), uridine (U) becomes the major product. nih.govpreprints.org

R5 Substituent: The nature of the substituent at the C5 position of the uracil (B121893) ring also influences the desulfuration pathway. researchgate.netnih.gov Studies have shown that as the R5 substituent changes, the amount of the R⁵H²U product increases in the order of H- < CH₃O- < CH₃OC(O)CH₂-. researchgate.netnih.gov This indicates that the methoxycarbonylmethyl group of mcm⁵s²U influences the product ratio. researchgate.netnih.gov

Oxidant Concentration: The concentration of the oxidizing agent is another determinant in the desulfuration reaction. nih.govnih.gov While the search results emphasize the occurrence of desulfuration under high oxidant concentrations in vitro, they also confirm the process happens in living cells under oxidative stress conditions, which implies a concentration-dependent effect. nih.govnih.gov

Influence of pH on Desulfuration Product Ratio of 2-Thiouridine
pHPredominant ProductProduct Ratio (H²U : U)
6.64-pyrimidinone nucleoside (H²U)80% : 20% nih.govpreprints.org
7.6Uridine (U)20% : 80% nih.govpreprints.org

Methodological Approaches for Researching 5 Methoxycarbonylmethyl 2 Thiouridine

Mass Spectrometry-Based Techniques for Quantitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the direct identification and quantification of mcm5s2U. Its high sensitivity and mass accuracy allow for the unambiguous detection of this modified nucleoside among the canonical and other modified RNA constituents.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the quantitative analysis of modified nucleosides, including mcm5s2U. nih.govresearchgate.net This technique involves the enzymatic digestion of total RNA or purified tRNA into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. nih.govresearchgate.net While highly effective, LC-MS/MS requires specialized instrumentation, extensive optimization, and lengthy run times. nih.gov

The process begins with the complete hydrolysis of RNA samples into individual nucleosides. These nucleoside mixtures are then injected into an LC system. nih.gov A reversed-phase chromatography column is typically used to separate the nucleosides based on their hydrophobicity before they enter the mass spectrometer. elsevierpure.com The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each nucleoside of interest. This allows for the accurate quantification of dozens of modified nucleosides in a single run. researchgate.netelsevierpure.com This global analysis approach is useful for evaluating broad changes in RNA modification profiles under various cellular conditions. elsevierpure.com

Table 1: Key Parameters for LC-MS/MS Analysis of Modified Nucleosides

ParameterDescriptionCommon ImplementationReference
Sample PreparationTotal RNA or enriched small RNA is enzymatically digested to single nucleosides.Digestion using nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase. nih.govresearchgate.net
ChromatographySeparation of nucleosides based on physicochemical properties.Reversed-phase high-performance liquid chromatography (HPLC). Multi-column systems can be used to reduce analysis time. nih.govelsevierpure.com
Mobile PhasesSolvents used to carry the sample through the chromatography column.A common system uses 20 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) and an organic solvent mixture like acetonitrile. elsevierpure.com
IonizationProcess of creating ions from the separated nucleosides for MS analysis.Electrospray ionization (ESI) is typically used. researchgate.net
MS DetectionDetection and quantification of specific nucleosides.Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netelsevierpure.com

Ribonucleome Analysis for Genome-Wide Identification of Modifying Genes

Ribonucleome analysis, particularly through comparative genomics, has been instrumental in identifying the genes responsible for tRNA modifications, including the biosynthesis of mcm5s2U. nih.gov This approach involves searching for candidate genes by comparing the genomes of organisms that possess a specific modification with those that lack it. nih.gov For instance, the genes required for the formation of mcm5s2U in Saccharomyces cerevisiae were identified through a genome-wide screen. springernature.com

This strategy led to the discovery that the formation of the mcm5 moiety is catalyzed by the Elongator complex, and the subsequent thiolation (s2) is performed by a separate enzymatic pathway. researchgate.net In eukaryotes, the final methylation step to form mcm5s2U is catalyzed by a complex of the methyltransferase Trm9 and its activating partner, Trm112. nih.govresearchgate.netbiorxiv.org By analyzing the genomes of organisms like Bacillus subtilis, which have the mnm5s2U modification but lack the E. coli modifying enzyme (MnmC), researchers successfully identified MnmM as the responsible methyltransferase through comparative genomics, gene complementation, and in vitro assays. nih.govgenesilico.pl Such analyses provide a comprehensive view of the modification landscape and have revealed that a significant number of human tRNA modification genes remain to be experimentally validated or identified. nih.gov

Chemical Derivatization Coupled with Mass Spectrometry for Enhanced Sensitivity

To overcome limitations in detection sensitivity for low-abundance modified nucleosides, chemical derivatization can be coupled with mass spectrometry. researchgate.netmdpi.com This strategy involves chemically altering the target molecule to improve its ionization efficiency and chromatographic properties, thereby amplifying the signal detected by the mass spectrometer. researchgate.netmdpi.com

While not yet widely reported specifically for mcm5s2U, the principle has been successfully applied to other nucleosides and biomolecules. For example, a method using 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) dramatically increased the detection sensitivities for cytosine modifications in DNA. researchgate.net Similarly, on-tissue derivatization of fatty acids using Girard's Reagent T (GT) resulted in a 1000-fold improvement in detection sensitivity. mdpi.comnih.gov For the analysis of 8-nitroguanine, derivatization with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) increased detection sensitivity by approximately 10-fold and improved specificity by eliminating false-positive signals. mdpi.com This approach holds significant potential for enhancing the detection of mcm5s2U, particularly in samples where it is present in very low quantities. The derivatization reaction is optimized for factors like temperature, time, and reagent concentration to achieve high efficiency. researchgate.net

Endonuclease-Based Assays for Modification Status Detection

Endonuclease-based assays provide an alternative, indirect method for detecting the presence and relative abundance of mcm5s2U. These assays utilize enzymes that specifically recognize and cleave tRNA at the site of the modification.

Utilizing Gamma-Toxin Endonuclease for 5-(Methoxycarbonylmethyl)-2-thiouridine-Dependent Cleavage

The γ-toxin, an endonuclease from the yeast Kluyveromyces lactis, serves as a specific molecular probe for the mcm5s2U modification. nih.govresearchgate.net This toxin specifically recognizes and cleaves the anticodon loop of tRNAs that contain mcm5s2U, cutting the phosphodiester bond immediately 3' to the modified nucleoside (between positions 34 and 35). nih.govresearchgate.net The cleavage activity is highly dependent on the presence of the complete mcm5s2U modification. nih.gov tRNAs lacking this modification, such as those from yeast strains with deletions in the TRM9 gene, are resistant to γ-toxin-mediated cleavage. nih.govresearchgate.net

The specificity of γ-toxin is remarkable; it does not cleave tRNAs with related modifications like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um). nih.gov This high specificity makes γ-toxin an excellent tool for assaying the mcm5s2U status in tRNAs from a wide range of eukaryotic organisms, from protozoa to mammals. nih.govbiorxiv.org The assay can be used to validate the activity of putative tRNA-modifying enzymes. For instance, researchers have used the γ-toxin assay to confirm the methyltransferase activity of human and C. elegans homologs of the Trm9–Trm112 complex. biorxiv.orgresearchgate.net

Integration with Northern Blotting and Quantitative PCR for Monitoring Modification Levels

The cleavage of tRNA by γ-toxin can be detected and quantified by coupling the assay with standard molecular biology techniques like Northern blotting and quantitative reverse transcription PCR (qRT-PCR). springernature.comresearchgate.netnih.gov

Northern Blotting: In this method, total RNA is first incubated with purified γ-toxin. nih.gov The treated RNA is then separated by size using gel electrophoresis and transferred to a membrane. nih.gov The membrane is hybridized with a radiolabeled oligonucleotide probe specific to the tRNA of interest. nih.gov If the tRNA contained mcm5s2U and was cleaved, two smaller fragments (a 5' half and a 3' half) will be detected in addition to any remaining full-length tRNA. The ratio of cleaved to full-length tRNA provides a semi-quantitative measure of the modification level. nih.gov

Quantitative PCR (qPCR): As a more rapid and sensitive alternative to Northern blotting, qPCR can be used to quantify the amount of full-length tRNA remaining after γ-toxin treatment. nih.govresearchgate.net The assay involves treating the RNA sample with γ-toxin, followed by a reverse transcription step using a primer that binds downstream of the anticodon loop. researchgate.net Subsequently, qPCR is performed with primers that span the cleavage site. researchgate.net Cleavage by γ-toxin prevents the amplification of a full-length cDNA product. Therefore, a decrease in the qPCR signal for the treated sample compared to an untreated control indicates the presence of the mcm5s2U modification. researchgate.net This method is sensitive enough to detect significant changes in modification levels. researchgate.net

Table 2: Quantitative Findings from Gamma-Toxin Assays Coupled with qPCR

Organism/Cell TypeTarget tRNAObservationQuantitative ResultReference
S. cerevisiae (Wild-Type)tRNA-Glu-UUCDecrease in full-length tRNA after γ-toxin treatment, detected by qRT-PCR.~80% decrease nih.govresearchgate.net
Human Cells (HEK293T)tRNA-Glu-UUCDecrease in full-length tRNA after γ-toxin treatment, detected by qRT-PCR.~70% decrease nih.govresearchgate.net
S. cerevisiae (trm9Δ mutant)tRNA-Glu-UUCResistance to γ-toxin cleavage due to lack of mcm5s2U modification.Significantly higher levels of full-length tRNA remained compared to wild-type. nih.govresearchgate.net

Advanced Spectroscopic Methods (e.g., NMR Spectroscopy) for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of RNA molecules at the atomic level. Studies on tRNA anticodon stem-loops (ASLs) containing 5-(methoxycarbonylmethyl)-2-thiouridine (mcm⁵s²U) have revealed the significant impact of this modification on the conformation and flexibility of the anticodon loop.

NMR analysis of human tRNALys,3 ASLs containing mcm⁵s²U at the wobble position (U34) has shown that this modification contributes to the structural organization of the anticodon loop. nih.gov Compared to its unmodified counterpart, the presence of mcm⁵s²U helps to remodel the loop, although its effect is noted to be less dramatic than the corresponding mnm⁵s²U modification found in E. coli. nih.gov The mcm⁵ side chain in the human modification, which lacks a positive charge, is a key reason for this difference. nih.gov While the modification promotes a more structured state, the anticodon loop retains a degree of dynamic flexibility. nih.gov

Research has highlighted that wobble modifications like mcm⁵s²U work in concert with other factors, such as the presence of Mg²⁺ ions and other modified nucleosides like ms²t⁶A, to achieve a canonical, stacked anticodon structure necessary for efficient and accurate decoding on the ribosome. nih.gov Paradoxically, some modifications adjacent to the wobble position, such as t⁶A and ms²t⁶A, can decrease the stacking of the U36 residue by encouraging it to bulge out. This pre-positions the anticodon to form a cross-strand stack with the first nucleotide of the codon within the ribosome's A-site. nih.gov These findings underscore that the structural and dynamic effects of mcm⁵s²U are part of a complex interplay of modifications and environmental factors that fine-tune tRNA function. nih.gov

Key Findings from NMR Studies of mcm⁵s²U-containing tRNA Anticodon Loops
Factor InvestigatedObserved EffectStructural ImplicationReference
mcm⁵s²U ModificationContributes to remodeling of the anticodon loop.Promotes a more canonical tRNA structure, though with less dramatic effect than E. coli's mnm⁵s²U. nih.gov
mcm⁵ Side ChainLacks the positive charge found in the bacterial mnm⁵ side chain.Results in a less pronounced loop remodeling effect in human tRNA. nih.gov
Magnesium (Mg²⁺) IonsPlays an important role in promoting anticodon stacking.Aids in stabilizing the overall canonical structure. nih.gov
Adjacent t⁶A/ms²t⁶A ModificationDecreases stacking with U36 by promoting a bulge.Pre-positions the anticodon for cross-strand stacking with the codon. nih.gov

Genetic Approaches to Investigate 5-(Methoxycarbonylmethyl)-2-thiouridine Function and Biogenesis

Genetic manipulation in model organisms, particularly the yeast Saccharomyces cerevisiae, has been instrumental in identifying the genes and pathways responsible for the biogenesis of mcm⁵s²U and in understanding its cellular function.

A primary genetic strategy involves genome-wide screens of deletion mutant libraries to identify genes whose absence confers resistance to specific toxins. ebi.ac.uk The γ-toxin produced by the yeast Kluyveromyces lactis is a tRNA endonuclease that specifically cleaves tRNAs containing the mcm⁵s²U modification. ebi.ac.uknih.gov By screening for mutants that survive exposure to this toxin, researchers can pinpoint genes required for the formation of the complete mcm⁵s²U nucleoside. ebi.ac.uk Such screens have successfully identified multiple genes involved in both the mcm⁵ (5-methoxycarbonylmethyl) and the s² (2-thio) parts of the modification. ebi.ac.uk

For instance, analysis of resistant mutants revealed that genes like SIT4, KTI14, and KTI5 are necessary for the formation of the mcm⁵ side chain. ebi.ac.uk Similarly, genes such as URM1, UBA4, and NCS2 were shown to be essential for the 2-thiolation step (the s² group). ebi.ac.uk The absence of either the mcm⁵ or the s² group makes the tRNA a poor substrate for γ-toxin, thus allowing the mutant cells to survive. ebi.ac.uk

The γ-toxin cleavage assay has been developed into a versatile tool for studying mcm⁵s²U biogenesis beyond simple screening. It can be coupled with molecular biology techniques like Northern blotting or quantitative PCR to monitor the modification status of specific tRNAs in various eukaryotic organisms, from protozoa to mammalian cells. nih.govnih.gov This assay can be used to validate the function of putative enzymes. For example, by incubating tRNA from a trm9Δ yeast strain (which accumulates the cm⁵s²U intermediate) with a candidate Trm9 methyltransferase homolog and S-adenosyl-methionine, the subsequent cleavage by γ-toxin can confirm the enzyme's activity in completing the mcm⁵s²U synthesis. nih.gov This approach has been used to confirm the methyltransferase activity of human and worm homologs of the Trm9–Trm112 complex. nih.gov

Genes Implicated in mcm⁵s²U Biogenesis Identified Through Genetic Screens
Gene/ComplexRole in BiogenesisGenetic Approach for Identification/ValidationReference
Trm9/Trm112Catalyzes the final methyl-esterification step (cm⁵U to mcm⁵U).γ-toxin cleavage assay with in vitro reconstitution. nih.govnih.gov
SIT4, KTI14, KTI5Required for the formation of the mcm⁵ side chain.Genome-wide screen for γ-toxin resistance. ebi.ac.uk
URM1, UBA4, NCS2Required for the formation of the s² (2-thio) group.Genome-wide screen for γ-toxin resistance. ebi.ac.uk
TUC1Involved in the 2-thiolation of uridine (B1682114) at the wobble position.Analysis of deletion mutant strain; HPLC of tRNA nucleosides. nih.gov

Chemical Synthesis Strategies for Site-Specific Incorporation of 5-(Methoxycarbonylmethyl)-2-thiouridine into RNA Oligonucleotides for Biophysical Studies

The ability to incorporate modified nucleosides like mcm⁵s²U at specific positions within an RNA oligonucleotide is crucial for detailed biophysical and structural studies. researchgate.net The predominant method for achieving this is solid-phase chemical synthesis using the phosphoramidite (B1245037) approach. researchgate.net This strategy involves the sequential addition of protected nucleoside building blocks (phosphoramidites) to a growing RNA chain that is anchored to a solid support.

The synthesis of a custom phosphoramidite for a complex modified nucleoside like mcm⁵s²U is a multi-step chemical process. The general strategy involves:

Protection of Functional Groups : All reactive functional groups on the nucleobase, the ribose sugar (especially the 2'-hydroxyl), and the 5'-hydroxyl must be protected to prevent unwanted side reactions during synthesis. Common protecting groups include dimethoxytrityl (DMT) for the 5'-hydroxyl and tert-butyldimethylsilyl (TBDMS) for the 2'-hydroxyl. The exocyclic amines of standard bases are also protected (e.g., with benzoyl or acetyl groups).

Synthesis of the Modified Base : The unique 5-(methoxycarbonylmethyl)-2-thiouracil base must be synthesized and then attached to a protected ribose sugar, a process known as nucleosidation.

Phosphitylation : The final step in creating the building block is the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety, typically a diisopropylamino phosphoramidite.

Once the mcm⁵s²U phosphoramidite is prepared, it can be incorporated into an RNA oligonucleotide using an automated synthesizer. The synthesis cycle involves four main steps: detritylation (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite, activated by a reagent like tetrazole), capping (to block unreacted chains), and oxidation (to convert the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester).

Special considerations are necessary when working with sulfur-containing nucleosides like mcm⁵s²U. The 2-thiocarbonyl group is susceptible to oxidation or desulfurization under standard deprotection conditions (e.g., treatment with concentrated ammonia). researchgate.net Therefore, milder deprotection protocols must be optimized to ensure the integrity of the final modified oligonucleotide. researchgate.net The successful synthesis is typically confirmed by techniques such as mass spectrometry and enzymatic digestion followed by HPLC analysis. researchgate.net

Evolutionary Conservation and Comparative Biology of 5 Methoxycarbonylmethyl 2 Thiouridine

Conservation of Biosynthetic Pathways and Enzymes Across Species

The synthesis of mcm⁵s²U is a complex, multi-step process involving highly conserved enzymatic machinery in eukaryotes.

The pathway can be broadly divided into two main parts: the formation of the 5-methoxycarbonylmethyl (mcm⁵) side chain and the thiolation at the C2 position.

Formation of the mcm⁵ Side Chain : This process is initiated by the Elongator complex, a highly conserved six-subunit protein assembly (Elp1-Elp6) found in all eukaryotes. nih.govnih.gov The Elongator complex is believed to catalyze the first step, forming a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate. nih.gov Following this, the final methylation step to create the methoxycarbonylmethyl group is performed by a heterodimeric methyltransferase complex composed of the Trm9 and Trm112 proteins. nih.gov Homologs of these enzymes are found across a wide range of eukaryotic species, highlighting the conserved nature of this pathway. nih.gov

Thiolation at the C2 Position : The introduction of the sulfur atom at the 2-position of the uridine (B1682114) base is accomplished by a distinct set of enzymes. In eukaryotes, this involves the Ncs6/Urm1 pathway. nih.gov This system includes the ubiquitin-activating enzyme E1-like protein Uba4, which activates the ubiquitin-related modifier Urm1. oup.com Urm1 then functions as a sulfur carrier, donating the sulfur atom for the thiolation reaction, which also involves proteins such as Tum1 and Ncs2/Ncs6. nih.govoup.com

In contrast, the biosynthesis of the related mnm⁵s²U in bacteria involves a different set of enzymes. For instance, the 2-thiolation is often carried out by the MnmA enzyme, which is functionally analogous but not structurally homologous to the core eukaryotic thiolation machinery. nih.gov This demonstrates a case of convergent evolution, where different enzymatic solutions have arisen to perform the same chemical modification. nih.gov

Evolutionary Relationship to Ubiquitin-Like Post-Translational Modification Systems

One of the most fascinating aspects of mcm⁵s²U biosynthesis is its direct evolutionary link to ubiquitin-like (Ubl) protein modification systems. nih.gov This connection is centered on the Urm1 protein (Ubiquitin-related modifier 1) and its activating enzyme, Uba4. pnas.org

Urm1 is considered a "molecular fossil" because it functions as a dual-role protein. nih.govpnas.org It acts as a sulfur carrier for tRNA thiolation, a role reminiscent of ancient prokaryotic sulfur-carrier proteins like ThiS and MoaD, which are involved in thiamine (B1217682) and molybdenum cofactor synthesis, respectively. pnas.orgthermus.org Concurrently, Urm1 can be conjugated to other proteins in a process called "urmylation," functioning as a protein modifier akin to ubiquitin. nih.gov

The enzyme Uba4, which activates Urm1 by adenylation, is structurally similar to eukaryotic E1 enzymes that activate ubiquitin and other Ubls. pnas.orgthermus.org This suggests that the Urm1/Uba4 system represents an evolutionary bridge, linking the ancient function of sulfur transfer to the more recently evolved, widespread system of protein regulation by ubiquitin and Ubls in eukaryotes. nih.govnih.gov A similar system involving the ubiquitin-like protein TtuB has been identified in thermophilic bacteria for the synthesis of 2-thiouridine (B16713), further supporting the deep evolutionary roots of this mechanism. nih.govthermus.org

Comparative Analysis with Other 5-Substituted 2-Thiouridine Derivatives in Different Organisms

The mcm⁵s²U nucleoside is part of a larger family of R⁵s²U (5-substituted 2-thiouridine) modifications found across all domains of life. preprints.org The identity of the substituent at the C5 position varies between organisms and even between cellular compartments, such as the cytoplasm and mitochondria. These different modifications fine-tune the decoding properties of tRNA. The 2-thio modification generally restricts the wobble base pairing of uridine to adenosine (B11128), preventing misreading of codons ending in C or U. frenoy.eu The C5-substituent further modulates the codon-anticodon interaction, enhancing translational efficiency and accuracy. nih.gov

Below is a comparative analysis of prominent 5-substituted 2-thiouridine derivatives.

Compound Abbreviation Full Compound Name C5-Substituent Primary Distribution Reference(s)
mcm⁵s²U 5-(Methoxycarbonylmethyl)-2-thiouridine-CH₂-CO-O-CH₃Eukaryotic Cytoplasm nih.govnih.gov
mnm⁵s²U 5-Methylaminomethyl-2-thiouridine-CH₂-NH-CH₃Bacteria, Archaea nih.govnih.govfrenoy.eu
cmnm⁵s²U 5-Carboxymethylaminomethyl-2-thiouridine-CH₂-NH-CH₂-COOHBacteria nih.govoup.com
τm⁵s²U 5-Taurinomethyl-2-thiouridine-CH₂-NH-CH₂-CH₂-SO₃HMammalian Mitochondria nih.govnih.gov
m⁵s²U 5-Methyl-2-thiouridine-CH₃Thermophilic Bacteria (T-loop) preprints.orgthermus.org

This diversity illustrates how a conserved structural theme—the 5-substituted 2-thiouridine core—has been adapted throughout evolution to meet the specific translational needs of different organisms and organelles.

Future Directions and Open Questions in 5 Methoxycarbonylmethyl 2 Thiouridine Research

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthetic pathway of mcm⁵s²U is a complex, multi-step process involving numerous enzymes. In eukaryotes, the formation of the mcm⁵ side chain is initiated by the six-subunit Elongator complex (Elp1-Elp6). This is followed by the action of the Trm9/Trm112 methyltransferase complex, which completes the formation of the methoxycarbonylmethyl group. The 2-thio group is added via a distinct sulfur relay system.

However, critical gaps in this pathway remain. A key intermediate, 5-carbamoylmethyluridine (B1230082) (ncm⁵U), is synthesized by the Elongator complex and its regulators. Yet, the subsequent conversion of ncm⁵U to another intermediate, 5-carboxymethyluridine (B57136) (cm⁵U), is performed by an as-yet-unknown mechanism. Identifying the enzyme or enzyme complex responsible for this demethylation/amination step is a primary objective in the field. Furthermore, an alternative model proposes that the Elongator complex first catalyzes the formation of ncm⁵U, which is then converted to cm⁵U. The enzyme that amidates cm⁵U to ncm⁵U in tRNAs that are destined to contain this modification is also uncharacterized.

The sulfur-relay system for the 2-thiolation step has been partially elucidated in eukaryotes. It involves a ubiquitin-like modifier, Urm1, an E1-like activating enzyme, Uba4, and the Ncs2/Ncs6 complex, which is the putative thiouridylase. This pathway, which utilizes a thiocarboxylated Urm1 as the sulfur donor, is distinct from the persulfide-based chemistry seen in bacterial systems. However, the precise molecular interactions and the full complement of factors that ensure the specificity and efficiency of sulfur transfer to the correct tRNA substrates require further investigation. The potential involvement of additional, uncharacterized protein factors in stabilizing these interactions or regulating the flux of sulfur through the pathway remains an open question.

Table 1: Key Protein Complexes and Enzymes in mcm⁵s²U Biosynthesis and Their Known/Unknown Functions

To address these unknowns, future studies will likely employ a combination of genetic screens, proteomics, and in vitro reconstitution assays. Identifying the genes that, when mutated, lead to the accumulation of specific intermediates (like ncm⁵U) will be crucial. Affinity purification followed by mass spectrometry using known biosynthetic enzymes as bait could identify novel interacting partners. Finally, reconstituting the entire biosynthetic pathway in vitro with purified components will be the ultimate test to validate the function of newly identified enzymes and to dissect the mechanism of each step.

Comprehensive Mapping of 5-(Methoxycarbonylmethyl)-2-thiouridine in Diverse RNA Species

Current research has almost exclusively identified mcm⁵s²U at the wobble position (U34) of a specific subset of transfer RNAs (tRNAs), namely those for Lysine (UUU), Glutamine (UUG), and Glutamic acid (UUC) in eukaryotes. This modification is critical for the accurate decoding of codons ending in A and G. Its presence has been confirmed across a wide phylogenetic spectrum of eukaryotes, demonstrating a high degree of evolutionary conservation. Studies have verified mcm⁵s²U in organisms ranging from the single-celled protozoan Tetrahymena thermophila and yeast Saccharomyces cerevisiae to multicellular animals like the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, the frog Xenopus tropicalis, and mammals, including mice and humans.

Despite this extensive characterization within tRNA, a significant open question is whether mcm⁵s²U exists in other classes of RNA. While one commercial vendor abstract mentions its presence in ribosomal RNA (rRNA) in addition to tRNA, the peer-reviewed scientific literature to date has not provided substantive evidence to support this claim. The potential presence of mcm⁵s²U in rRNA, messenger RNA (mRNA), or various non-coding RNAs remains an unexplored frontier.

Future research must focus on developing and applying highly sensitive, unbiased, and genome-wide mapping techniques to search for mcm⁵s²U beyond tRNA. Current detection methods, such as those using the γ-toxin endonuclease or liquid chromatography-mass spectrometry (LC-MS), are often targeted towards tRNA or require RNA hydrolysis, which loses positional information. The development of new antibodies specific to mcm⁵s²U or chemical methods that selectively tag the modification could enable immunoprecipitation-based sequencing (RIP-Seq) or other high-throughput sequencing approaches. Such a comprehensive mapping effort would provide a complete, cellular-level atlas of this modification, potentially revealing novel functions and regulatory roles in different RNA species and cellular contexts.

Table 2: Documented Presence of mcm⁵s²U in Eukaryotic tRNA

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Compound List

Q & A

Q. What is the biosynthetic pathway for 2-thiolation in mcm⁵s²U, and which genes/proteins are involved?

The 2-thiolation of mcm⁵s²U in Saccharomyces cerevisiae involves a sulfur-relay system requiring UBA4 (a ubiquitin-activating enzyme homolog), NCS2, NCS6, TUM1, and URM1. UBA4 acts as an E1-like enzyme to activate URM1, a ubiquitin-related modifier, which transfers sulfur to the tRNA via a thioester intermediate. Knockout strains of these genes show loss of 2-thio modification and accumulation of the precursor mcm⁵U, confirmed by LC/MS analysis of tRNA fragments .

Q. How does the 5-methoxycarbonylmethyl (mcm⁵) group influence 2-thiouridine formation?

The mcm⁵ modification at position 5 of uridine is a prerequisite for efficient 2-thiolation. In S. cerevisiae, ELP4 and TRM9 are critical for mcm⁵ biosynthesis. Knockout of ELP4 eliminates mcm⁵, reducing 2-thiolation efficiency, while TRM9 deletion leads to accumulation of the intermediate ncm⁵U (5-aminocarbonylmethyluridine). APM/northern blotting and LC/MS demonstrate that mcm⁵ stabilizes the tRNA structure, enabling sulfur incorporation .

Q. What experimental methods are used to detect and quantify mcm⁵s²U in tRNA?

  • LC/MS : Anticodon-containing tRNA fragments are digested with RNase T1 and analyzed via liquid chromatography-mass spectrometry. The proton adduct (MH⁺, m/z 333) and base fragment (BH₂⁺, m/z 201) confirm mcm⁵s²U presence .
  • APM/Northern blotting : Thiol-specific alkylation with acrylamide polyacrylamide matrix (APM) retards electrophoretic mobility of thiolated tRNAs, allowing quantification .

Advanced Research Questions

Q. How do contradictory findings in mcm⁵s²U biosynthesis inform mechanistic studies?

Early studies suggested independent pathways for mcm⁵ and 2-thio modifications. However, ribonucleome analysis in S. cerevisiae revealed that mcm⁵ formation (via ELP4/TRM9) is required for efficient 2-thiolation. Discrepancies arise in mitochondrial systems, where cmnm⁵s²U modifications occur independently. Reconciling these requires in vitro reconstitution assays with purified enzymes and isotopic sulfur labeling .

Q. What role does mcm⁵s²U play in aminoacylation by glutamyl-tRNA synthetase (GluRS)?

In E. coli, unmodified tRNA<sup>Glu</sup> (lacking mcm⁵s²U) shows a 100-fold reduction in kcat/KM for GluRS. Hybrid tRNA constructs with site-specific modifications confirmed that mcm⁵s²U at position 34 acts as a positive determinant for aminoacylation. This is mediated through enhanced anticodon loop rigidity, improving codon-anticodon pairing .

Q. How does mcm⁵s²U affect translational fidelity and frameshift suppression?

mcm⁵s²U stabilizes the 3’-endo sugar conformation, restricting wobble base pairing to cognate codons (A/G-ending codons in split boxes). In E. coli, its absence increases frameshift errors during phage lambda protein synthesis. This is tested using reporter systems with premature stop codons or slippery sequences, coupled with tRNA modification profiling .

Q. Are the sulfur-relay systems for mcm⁵s²U evolutionarily conserved across eukaryotes?

Yes. Homologs of UBA4 (human MOCS3), NCS2/6 (CTU1/2), and TUM1 (thioesterase) are conserved in humans. For example, human URM1 is essential for 2-thiolation, mirroring yeast mechanisms. Cross-species complementation assays and phylogenetic analysis of tRNA-modifying enzymes validate this conservation .

Methodological Challenges and Innovations

Q. How can researchers resolve ambiguities in tRNA modification crosstalk?

  • Hybrid tRNA constructs : Replace modified nucleotides in in vitro transcripts with synthetic analogs (e.g., 2-thiouridine) to isolate individual modification effects .
  • Ribonucleome screening : Genome-wide knockout libraries combined with LC/MS identify novel modifiers. For example, S. cerevisiae deletion strains narrowed 767 candidates to 5 critical genes .
  • Isotope tracing : Use <sup>34</sup>S-labeled cysteine to track sulfur incorporation into tRNA, validated via MS/MS fragmentation .

Q. What are the limitations of current in vitro reconstitution systems for mcm⁵s²U synthesis?

Reconstitution requires purified UBA4, URM1, NCS2/6, and a sulfur donor (e.g., cysteine desulfurase). Challenges include maintaining protein solubility, ATP dependency, and avoiding non-specific thiolation. Recent advances use thermophilic archaeal homologs (e.g., Pyrococcus enzymes) for improved stability .

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